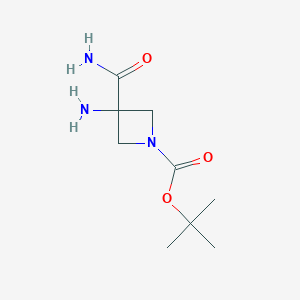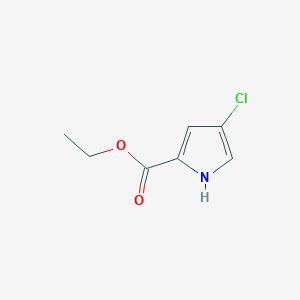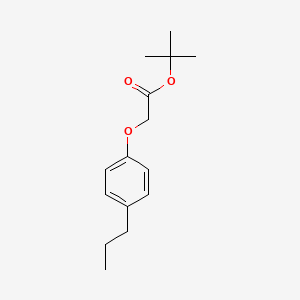![molecular formula C10H18ClNO2 B1403442 Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride CAS No. 1419101-33-9](/img/structure/B1403442.png)
Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride
Descripción general
Descripción
Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride (EOCH) is an organic compound that has been used in a variety of scientific research applications. It has been used as an inhibitor in biochemistry and physiology experiments, as well as a catalyst in organic synthesis. EOCH has been studied extensively in recent years due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
Synthesis and Transformation
Synthesis of Indolizidines and Piclavine A : The derivative of ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride can be synthesized from diethyl L-glutamate hydrochloride. This process includes several transformations, ultimately leading to compounds like piclavine A and indolizidine 209D (Jefford, Sienkiewicz, & Thornton, 1995).
Formation of 5-Amino-1H-pyrrole-2-carboxylates : A study described an iodine-catalyzed cycloaddition reaction involving ethyl glycinate hydrochloride, leading to the synthesis of structurally diverse pyrrole-2-carboxylate derivatives, a process confirming the versatility of such compounds in chemical synthesis (Wang, Su, Wang, & Luo, 2020).
Preparation of Octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylates : This study involves the synthesis of derivatives of octahydro-2,3-dioxo-cyclopenta[b]pyrrole-3a-carboxylate, indicating the application of this class of compounds in creating complex heterocyclic structures (Won-Jun et al., 1994).
Medicinal Chemistry and Bioevaluation
Antimalarial Activities of Derivatives : Ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives, related to the core structure of ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride, were prepared and evaluated for their antimalarial activities, highlighting the potential medical application of these compounds (Ningsanont, Black, Chanphen, & Thebtaranonth, 2003).
Antimicrobial Agents from Pyrrole Derivatives : Research focused on designing and synthesizing new derivatives of pyrrole, which included modifying elements of the ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride structure, showed promising results as antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).
Computational and Theoretical Studies
- Computational Study of Pyrrole Derivatives : A study provided insights into the molecular structure and theoretical analysis of derivatives of ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride, enhancing the understanding of their chemical behavior and potential applications (Singh, Rawat, & Sahu, 2014).
Propiedades
IUPAC Name |
ethyl 1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole-5-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-2-13-10(12)7-3-8-5-11-6-9(8)4-7;/h7-9,11H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFBYUYFCIVCEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CNCC2C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl octahydrocyclopenta[c]pyrrole-5-carboxylate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Iodo-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1403359.png)
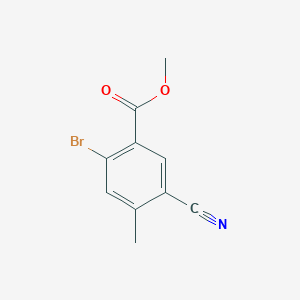
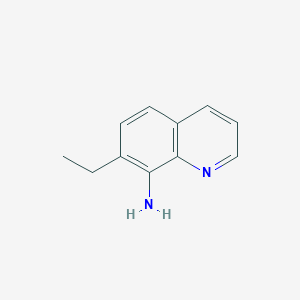
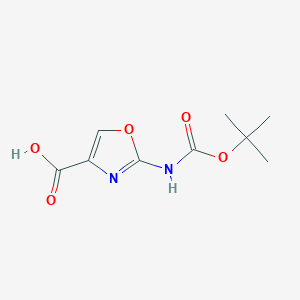

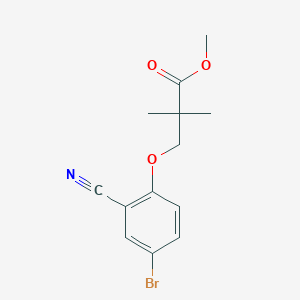

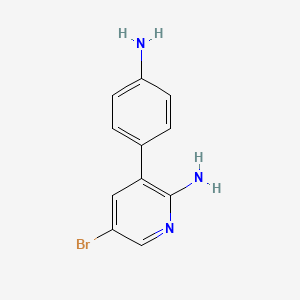
![(5,7-Difluoro-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1403375.png)

